molecular formula C10H17NO2 B13243372 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol

Cat. No.: B13243372
M. Wt: 183.25 g/mol
InChI Key: FGOPOFNOBNEESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol typically involves the reaction of 2-methylfuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of a Grignard reagent followed by amination and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol

InChI

InChI=1S/C10H17NO2/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3

InChI Key

FGOPOFNOBNEESF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(C(C)(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.